molecular formula C15H11NO3 B7960032 Methyl 3-(3-cyanophenyl)-5-hydroxybenzoate

Methyl 3-(3-cyanophenyl)-5-hydroxybenzoate

Cat. No.: B7960032
M. Wt: 253.25 g/mol
InChI Key: RGJFDHSQBNOMML-UHFFFAOYSA-N
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Description

Methyl 3-(3-cyanophenyl)-5-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a hydroxyl group, and a cyanophenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-cyanophenyl)-5-hydroxybenzoate typically involves the esterification of 3-(3-cyanophenyl)-5-hydroxybenzoic acid with methanol in the presence of an acidic catalyst. Common catalysts used for this reaction include sulfuric acid, phosphoric acid, and p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of solid acid catalysts, such as zirconium or titanium-based catalysts. These catalysts offer the advantage of being recoverable and reusable, reducing the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-cyanophenyl)-5-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 3-(3-cyanophenyl)-5-oxobenzoate, while reduction of the ester group may produce 3-(3-cyanophenyl)-5-hydroxybenzyl alcohol.

Scientific Research Applications

Methyl 3-(3-cyanophenyl)-5-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-cyanophenyl)-5-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and cyanophenyl groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-cyanophenyl)-5-hydroxybenzoate
  • Methyl 3-(3-cyanophenyl)-4-hydroxybenzoate
  • Methyl 3-(3-cyanophenyl)-5-methoxybenzoate

Uniqueness

Methyl 3-(3-cyanophenyl)-5-hydroxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties and applications compared to similar compounds .

Properties

IUPAC Name

methyl 3-(3-cyanophenyl)-5-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-19-15(18)13-6-12(7-14(17)8-13)11-4-2-3-10(5-11)9-16/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJFDHSQBNOMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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